molecular formula C8H14ClNO4S B1316610 Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate CAS No. 765962-67-2

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

Cat. No. B1316610
M. Wt: 255.72 g/mol
InChI Key: RBSATNAZLGTHIX-UHFFFAOYSA-N
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Description

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 765962-67-2 . It has a molecular weight of 255.72 .


Molecular Structure Analysis

The InChI code for Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is 1S/C8H14ClNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a solid at room temperature . It should be stored at temperatures between 2-8°C . .

Scientific Research Applications

Anticancer Potential

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate derivatives have shown promising results as anticancer agents. In a study, propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety synthesized from Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate displayed strong anticancer activity against various cancer cell lines, with some compounds demonstrating low IC50 values, indicating potent anticancer properties (Rehman et al., 2018).

Antibacterial and Antifungal Properties

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate derivatives have also been investigated for their antimicrobial potential. Bifunctional sulfonamide-amide derivatives synthesized from this compound have demonstrated significant in vitro antibacterial and antifungal activities against a variety of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Abbavaram & Reddyvari, 2013). Another study synthesized S-substituted aliphatic analogues of 2-mercapto-5-(1-(4-toluenesulfonyl) piperidin-4-yl)-1,3,4-oxadiazole, which exhibited significant antibacterial activity, particularly against Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Sattar et al., 2016).

Synthesis of Complex Molecules

The versatility of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate extends to the synthesis of complex molecules. For instance, it has been utilized in the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, showcasing its role in the preparation of intermediates for further chemical transformations (Rui, 2010). Similarly, its derivatives have been involved in the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, contributing to the development of novel heterocyclic compounds with potential biological activities (Paronikyan et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .

properties

IUPAC Name

ethyl 1-chlorosulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSATNAZLGTHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

CAS RN

765962-67-2
Record name ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate
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